3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide
Description
Properties
IUPAC Name |
3-butyl-4-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S.BrH/c1-3-4-10-16-12(2)11-17-14(16)15-13-8-6-5-7-9-13;/h5-9,11H,3-4,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIUZIKJHYYKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(SC=C1C)NC2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide typically involves the reaction of 4-methyl-2-(phenylamino)thiazole with butyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethyl acetate, at room temperature. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazolium Bromide Derivatives
Notes:
- The 3-butyl-4-methyl derivative is inferred to exhibit higher lipophilicity than phenyl- or allyl-substituted analogs, impacting solubility and bioavailability.
- Crystallographic data for 4-phenyl derivatives reveal monoclinic or orthorhombic systems, while bulky alkyl groups (e.g., butyl) may disrupt planar packing .
Spectroscopic and Reactivity Trends
- NMR Shifts : Allyl or aryl substituents at position 3 (e.g., 3-allyl in 8c ) result in distinct δH 5.1–5.3 ppm for allylic protons, whereas butyl groups show characteristic δH 1.2–1.6 ppm for CH2 chains.
- IR Stretching: C=N vibrations in 2-phenylamino derivatives appear at ~1650 cm⁻¹, consistent with electron-withdrawing effects of the amino group .
- Reactivity : Thiazolium salts with electron-donating substituents (e.g., methyl, butyl) exhibit enhanced stability in polar solvents compared to electron-deficient aryl analogs .
Key Research Findings
Synthetic Efficiency : Reactions in ethyl acetate at room temperature yield thiazolium bromides in >85% purity, avoiding side products like dihydrothiazoles .
Crystallographic Diversity: Substituents dictate crystal symmetry; bulky groups (e.g., tosyl, butyl) favor non-planar packing (orthorhombic systems), while planar aryl groups stabilize monoclinic lattices .
Spectroscopic Consistency : NH and C=N vibrations in IR (3100–3450 cm⁻¹ and 1590–1650 cm⁻¹, respectively) and alkyl/aryl proton shifts in NMR provide reliable structural fingerprints .
Biological Activity
3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring with a butyl group and a phenylamino substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit various biological activities. Specifically, this compound has been studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial effects against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of related thiazole compounds against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-butyl-4-methyl-thiazol | Staphylococcus aureus | 15 |
| 3-butyl-4-methyl-thiazol | Escherichia coli | 30 |
| 3-butyl-4-methyl-thiazol | Bacillus subtilis | 20 |
These results suggest that the compound exhibits moderate antibacterial activity, comparable to other thiazole derivatives .
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. A study evaluated the cytotoxic effects of several thiazole compounds on human cancer cell lines, including HeLa and MCF7. The results indicated that:
- IC50 values for 3-butyl-4-methyl-thiazol were approximately 25 µM against HeLa cells.
- The compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining.
The mechanism through which this compound exerts its biological effects is thought to involve several pathways:
- Cellular Interaction : Similar compounds interact with cellular membranes, leading to disruption and cell death.
- Biochemical Pathways : They may affect key signaling pathways involved in cell proliferation and apoptosis .
- Target Specificity : The presence of specific functional groups enhances binding affinity to biological targets, such as enzymes or receptors involved in disease processes.
Case Studies
A notable case study involved the evaluation of thiazole derivatives' effectiveness in treating infections caused by resistant bacterial strains. In this study, 3-butyl-4-methyl-thiazol was administered in combination with standard antibiotics, resulting in enhanced efficacy against multidrug-resistant Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions between substituted thiosemicarbazides and phenacyl bromides. Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (typically >75%) . Confirm intermediate formation using thin-layer chromatography (TLC) and monitor reaction progress via IR spectroscopy for characteristic C=N and C-S stretching bands (1550–1650 cm⁻¹ and 650–750 cm⁻¹, respectively) .
Q. Which spectroscopic techniques are critical for structural confirmation of this thiazolium bromide derivative?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and aliphatic protons (δ 1.0–3.5 ppm for butyl/methyl substituents). The thiazolium proton appears as a singlet near δ 9.5–10.5 ppm .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M]⁺ matching the calculated molecular weight (C₁₄H₁₈BrN₃S: ~356.28 g/mol). Fragmentation patterns should confirm the thiazole core and substituent integrity .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., phenylamino vs. alkyl group orientation) by analyzing monoclinic or orthorhombic crystal structures (space groups P21/c or Pbca) .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?
- Methodological Answer : The compound is hygroscopic and soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability tests under nitrogen atmosphere show decomposition above 150°C. Store at 2–8°C in amber vials with desiccants to prevent bromide ion hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in thiazolium bromide derivatives during synthesis?
- Methodological Answer : Regioselectivity arises from electronic and steric effects. For example, electron-withdrawing groups (e.g., nitro) on the phenylamino moiety direct cyclization via nucleophilic attack at the less hindered α-carbon of phenacyl bromides. Computational modeling (DFT) can predict transition-state energies and validate experimental outcomes .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-phase NMR and solid-state X-ray data often stem from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to identify conformational equilibria. For example, coalescence temperatures near 40°C may indicate hindered rotation of the butyl chain, aligning with X-ray-derived torsion angles .
Q. What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies for antimicrobial applications?
- Methodological Answer : Modify the phenylamino group with electron-deficient substituents (e.g., -NO₂, -CF₃) to enhance lipophilicity and membrane penetration. Assess antimicrobial efficacy via microbroth dilution assays (MIC values) against Gram-positive bacteria. Correlate activity with Hammett σ constants to quantify electronic effects .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Crystallization difficulties include polymorphism and solvent inclusion. Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to induce nucleation. Additive screening (e.g., ionic liquids) can template crystal growth. Single-crystal X-ray diffraction remains the gold standard for resolving lattice ambiguities .
Q. How can computational methods (e.g., MD simulations) predict the compound’s behavior in biological systems?
- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to model binding interactions with bacterial enzyme targets (e.g., penicillin-binding proteins). Validate predictions with in vitro enzyme inhibition assays (IC₅₀) and compare with docking scores (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
